REACTION_CXSMILES
|
[OH-].[K+].CC(C)CC(=O)C.C(O)(=O)C(O)=O.C(O)(=O)C(O)=O.[CH3:22][NH:23][C:24]1([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1>O>[CH3:22][NH:23][C:24]1([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH2:25][CH2:26][NH:27][CH2:28][CH2:29]1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)C
|
Name
|
4-methylamino-4-phenylpiperidine dioxalate
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.C(C(=O)O)(=O)O.CNC1(CCNCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated to dryness
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene solution is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The minerals are filtered off
|
Type
|
WASH
|
Details
|
the precipitate is rinsed with 5 ml of toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
are thus obtained in a purity of greater than 97%
|
Name
|
|
Type
|
|
Smiles
|
CNC1(CCNCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |